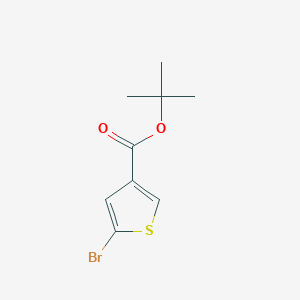

tert-Butyl 5-bromothiophene-3-carboxylate

Description

Significance of Thiophene (B33073) Heterocycles in Organic Synthesis and Materials Science

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that serves as a vital structural motif in a multitude of functional molecules. aaronchem.comresearchgate.net Its unique electronic properties, arising from the participation of a sulfur lone pair in the aromatic π-system, confer a reactivity similar to, yet distinct from, highly reactive benzene (B151609) derivatives. bldpharm.comi.moscow This reactivity makes thiophene and its derivatives versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures. aaronchem.comresearchgate.net

In the realm of materials science, thiophene-based compounds are cornerstones of organic electronics. bldpharm.com They are integral to the development of organic semiconductors, which are utilized in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). i.moscowbldpharm.com The ability to tune the electronic and optical properties of thiophene-based polymers, such as polythiophenes, through chemical modification has driven significant innovation in organic photovoltaics and bioimaging. aaronchem.combldpharm.com Furthermore, the thiophene nucleus is a common feature in numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netbldpharm.comguidechem.com

Contextualization of Halogenated Thiophene Derivatives as Synthetic Intermediates

Halogenated thiophenes, particularly brominated derivatives, are exceptionally important as synthetic intermediates. organic-chemistry.org The carbon-bromine bond on the thiophene ring provides a reactive handle for a variety of cross-coupling reactions. bldpharm.com Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are frequently employed to form new carbon-carbon bonds by coupling the bromothiophene with a range of organometallic or unsaturated partners. bldpharm.combldpharm.com

This synthetic strategy is fundamental for constructing biaryl systems and complex conjugated molecules. bldpharm.com For instance, the reaction of a bromothiophene with an arylboronic acid (Suzuki coupling) is a widely used method for synthesizing aryl-substituted thiophenes, which are precursors to advanced materials and pharmaceuticals. bldpharm.comnih.gov The regioselectivity of these coupling reactions can often be controlled, allowing for the precise construction of desired isomers. nih.gov The presence of other functional groups on the thiophene ring, such as esters, can influence the reactivity and outcome of these coupling reactions.

Overview of Research Trajectories for tert-Butyl 5-bromothiophene-3-carboxylate

While extensive research on thiophene derivatives is prevalent, the specific compound this compound (with CAS Number 1507295-95-5) is primarily utilized as a specialized building block in organic synthesis. aaronchem.combldpharm.com Its research trajectory is largely defined by its bifunctional nature. The bromine atom at the 5-position serves as a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents. This makes it a valuable precursor for the synthesis of more complex thiophene-containing molecules.

The tert-butyl ester at the 3-position can be carried through many synthetic transformations or can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be used for further functionalization, such as amide bond formation or conversion into other functional groups. guidechem.com In materials science, the carboxylic acid can serve as an anchor to attach the thiophene unit to surfaces, for example, in the fabrication of dye-sensitized solar cells. researchgate.net Therefore, research involving this compound is typically directed towards the synthesis of new organic electronic materials or complex heterocyclic systems with potential biological activity.

Scope and Utility of tert-Butyl Ester Functionality in Thiophene Chemistry

The tert-butyl ester group in this compound serves several important functions. The bulky tert-butyl group provides significant steric hindrance, which can influence the reactivity of the molecule and the conformation of larger molecules derived from it. ekb.eg It also enhances the solubility of the compound in non-polar organic solvents, which is advantageous for many solution-phase chemical reactions.

Functionally, the tert-butyl ester is a common protecting group for carboxylic acids. organic-chemistry.org It is stable under a variety of reaction conditions, yet it can be selectively cleaved under acidic conditions to yield the free carboxylic acid. This allows for the unmasking of the carboxylic acid at a desired stage of a multi-step synthesis, which can then participate in further reactions. For example, the synthesis of amides from carboxylic acids is a common transformation in medicinal chemistry. The ability to deprotect the ester to the acid makes this compound a versatile intermediate for creating a library of thiophene-3-carboxamides.

Compound Data

Below are tables detailing the key properties of this compound and related compounds, as well as a representative reaction scheme.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1507295-95-5 | C9H11BrO2S | 263.15 |

| 5-Bromothiophene-3-carboxylic acid | 100523-84-0 | C5H3BrO2S | 207.05 |

| Methyl 5-bromothiophene-3-carboxylate | Not Available | C6H5BrO2S | 221.07 |

| Reactant 1 | Reactant 2 (Arylboronic Acid) | Catalyst | Product | Typical Yield |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh3)4 | tert-Butyl 5-phenylthiophene-3-carboxylate | Good to Excellent |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | tert-Butyl 5-(4-methoxyphenyl)thiophene-3-carboxylate | Good to Excellent |

| This compound | Thiophen-2-ylboronic acid | Pd(PPh3)4 | tert-Butyl 5-(thiophen-2-yl)thiophene-3-carboxylate | Good to Excellent |

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrO2S |

|---|---|

Molecular Weight |

263.15 g/mol |

IUPAC Name |

tert-butyl 5-bromothiophene-3-carboxylate |

InChI |

InChI=1S/C9H11BrO2S/c1-9(2,3)12-8(11)6-4-7(10)13-5-6/h4-5H,1-3H3 |

InChI Key |

RJRPYIPWMHEHKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CSC(=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 5 Bromothiophene 3 Carboxylate

Direct Esterification Approaches

Direct esterification focuses on the conversion of 5-bromothiophene-3-carboxylic acid into its tert-butyl ester. This transformation is challenging due to the steric hindrance of the tert-butyl group and the potential for side reactions under harsh acidic conditions.

Esterification of 5-bromothiophene-3-carboxylic acid with tert-butanol under acid catalysis

The formation of tert-butyl esters from carboxylic acids is a widely used protecting group strategy in organic synthesis due to their stability against various nucleophiles and their ease of removal under acidic conditions. nii.ac.jpthieme-connect.com A common method involves the reaction of the carboxylic acid with tert-butanol in the presence of an acid catalyst. researchgate.net However, traditional strong acid catalysis can be problematic for sensitive substrates.

Alternative and milder conditions have been developed. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst, provides an effective method for esterifying carboxylic acids with alcohols, including sterically hindered ones like tert-butanol. nih.gov This approach avoids the harsh conditions of strong acid catalysis. smolecule.com

Another powerful method for tert-butylation employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the solvent and the tert-butylating agent. This system has been shown to efficiently convert various carboxylic acids, including those with functional groups like bromides, into their corresponding tert-butyl esters in high yields. organic-chemistry.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the esterification reaction is highly dependent on several parameters, including the choice of catalyst, solvent, temperature, and reaction time. angolaonline.netmdpi.com The optimization of these conditions is crucial for maximizing yield and minimizing side products.

For tert-butylation reactions, various catalyst systems have been explored to improve efficiency. While traditional catalysts like sulfuric acid are effective, they can be harsh. mdpi.com Modern catalysts offer milder and more selective alternatives. For instance, bis(trifluoromethanesulfonyl)imide (Tf₂NH) has emerged as a highly effective catalyst for the tert-butylation of carboxylic acids. nii.ac.jporganic-chemistry.org Using only a small catalytic amount of Tf₂NH in tert-butyl acetate can lead to high yields of the desired tert-butyl ester. nii.ac.jp The use of 4-dimethylaminopyridine (DMAP) in conjunction with a coupling agent like EDC (Ethyl-3-(3-dimethylaminopropyl)carbodiimide) also provides a high-yielding pathway under mild conditions. researchgate.net

A comparison of different catalytic systems for the esterification of a generic carboxylic acid with tert-butanol is presented below.

| Catalyst System | Base/Additive | Solvent | Temperature | Typical Yield | Reference |

| Tf₂NH (catalytic) | None | tert-Butyl acetate | Room Temp. | High | organic-chemistry.org |

| EDC | DMAP | Dichloromethane (B109758) | Room Temp. | High | researchgate.net |

| Sulfuric Acid (catalytic) | None | tert-Butanol | Reflux | Moderate-High | semanticscholar.org |

| Perchloric Acid | None | tert-Butyl acetate | Room Temp. | Moderate-High | thieme-connect.com |

Palladium-Catalyzed Synthetic Pathways

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nih.gov These methods are instrumental in synthesizing substituted thiophenes.

Suzuki-Miyaura Coupling in the Preparation of Bromothiophene Esters

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. nih.govyoutube.com This reaction is widely used for the synthesis of biaryl compounds and other conjugated systems. nih.gov In the context of bromothiophene esters, this reaction can be used to introduce various substituents onto the thiophene (B33073) ring.

The general catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com A typical procedure involves reacting a dibromothiophene derivative with an aryl boronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (K₃PO₄) in a solvent mixture like 1,4-dioxane and water. nih.govresearchgate.net

The table below shows examples of Suzuki-Miyaura coupling reactions on bromothiophene substrates.

| Bromothiophene Substrate | Boronic Acid | Palladium Catalyst | Base | Solvent | Yield | Reference |

| 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluoro phenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | nih.gov |

| 5-Bromothiophene-2-carboxylate | Various arylboronic acids | Pd(PPh₃)₄ | - | 1,4-Dioxane/H₂O | 65-80% | nih.gov |

| 2,5-Dibromo-3-methylthiophene | Various arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 27-63% | researchgate.net |

Alternative Palladium-Mediated Coupling Strategies

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are available for functionalizing bromothiophenes. One significant strategy is the direct C-H arylation, which avoids the need to pre-functionalize one of the coupling partners into an organometallic reagent. researchgate.net This approach involves the coupling of a bromothiophene with another aromatic compound at a C-H bond, catalyzed by a palladium complex. nih.gov For example, bromothiophene derivatives can react with aryl iodides in the presence of a palladium catalyst and a silver(I) nitrate/potassium fluoride activator system to form a new C-C bond at the C-H position adjacent to the sulfur atom, leaving the C-Br bond intact for further functionalization. nih.gov

Other established cross-coupling reactions, while not explicitly detailed for this specific compound in the provided context, represent potential synthetic routes. These include the Stille coupling (using organotin reagents) and the Hiyama coupling (using organosilicon reagents), which are powerful tools for C-C bond formation. yale.edunih.gov

Bromination Strategies for Thiophene-3-carboxylates

The introduction of a bromine atom onto a pre-existing thiophene-3-carboxylate ring is a key synthetic step. The regioselectivity of this electrophilic substitution is directed by the existing carboxylate group.

The direct bromination of thiophene is a rapid reaction that typically occurs with high regioselectivity at the 2-position. studysmarter.co.uk For substituted thiophenes, the position of bromination is influenced by the electronic nature of the substituent. In the case of a 3-carboxylate group, which is an electron-withdrawing group, the electrophilic substitution is directed towards the 5-position.

A common and effective method for this transformation is the use of elemental bromine. For instance, reacting a thiophene ester with bromine at room temperature can lead to dibromination, yielding products like tert-butyl 3,5-dibromo-4-methylthiophene-2-carboxylate. googleapis.com N-bromosuccinimide (NBS) is another widely used brominating agent that often provides milder reaction conditions. nih.gov The choice of solvent and temperature is critical to control the selectivity and prevent over-bromination or side reactions.

Other Synthetic Routes to the Core Thiophene Scaffold

While functionalizing a pre-existing thiophene ring is a common strategy, several methods exist for the de novo construction of the thiophene ring itself. These methods can be adapted to produce precursors for tert-butyl 5-bromothiophene-3-carboxylate.

Several classic name reactions in organic chemistry provide reliable routes to the thiophene core.

Paal-Knorr Thiophene Synthesis : This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgchem-station.comwikipedia.org By choosing an appropriately substituted 1,4-dicarbonyl precursor, one could synthesize a thiophene ring that could later be functionalized with a tert-butoxycarbonyl group at the 3-position and a bromine at the 5-position.

Fiesselmann Thiophene Synthesis : This is a particularly relevant method as it can directly produce thiophene carboxylate derivatives. The reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base. wikipedia.org Variations of this synthesis can generate substituted 3-hydroxy-2-thiophenecarboxylic acid derivatives, which could serve as versatile intermediates. wikipedia.org

Hinsberg Synthesis : This synthesis constructs the thiophene ring through the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. derpharmachemica.comresearchgate.net The initial products are thiophene-2,5-dicarbonyl compounds, which would require subsequent chemical manipulation to arrive at the desired 3-carboxylate substitution pattern. researchgate.net

The introduction of a sulfur atom to form the thiophene heterocycle is a fundamental step in many synthetic routes. In the Paal-Knorr synthesis, reagents like P₄S₁₀ and Lawesson's reagent act as both sulfurizing and dehydrating agents to convert a 1,4-dicarbonyl compound into a thiophene. organic-chemistry.orguobaghdad.edu.iq Other approaches involve the reaction of hydrocarbons with elemental sulfur at high temperatures or the use of sulfur surrogates like potassium thioacetate in cyclization reactions. organic-chemistry.org The reaction of conjugated dienes with atomic sulfur under single collision conditions has also been shown to lead to cyclization to form thiophenes. nih.gov These methods highlight the diverse ways a sulfur atom can be incorporated into an acyclic precursor to form the stable aromatic thiophene ring.

Aromatization is a critical final step in many ring-forming syntheses. One powerful method to achieve this is through oxidative dehydrogenation. This strategy involves the synthesis of a non-aromatic, hydrogenated precursor, such as a dihydrothiophene or tetrahydrothiophene (B86538), followed by its oxidation to the corresponding aromatic thiophene. nih.gov Various oxidizing agents can be employed for this transformation, including o-Iodoxybenzoic acid (IBX) or manganese dioxide (MnO₂), often under thermal conditions. nih.govbeilstein-journals.org This approach can be advantageous when the direct synthesis of the aromatic thiophene is challenging or when the hydrogenated precursors are more readily accessible. For example, a dihydrothiophene could be formed via a cyclization reaction, and subsequent dehydrogenation would furnish the thiophene ring, ready for further functionalization.

Reactivity and Advanced Synthetic Transformations of Tert Butyl 5 Bromothiophene 3 Carboxylate

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and tert-butyl 5-bromothiophene-3-carboxylate is an excellent substrate for these transformations. The electron-rich nature of the thiophene (B33073) ring facilitates oxidative addition, the initial step in many of these catalytic cycles.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives. organic-chemistry.orgtcichemicals.com This reaction typically employs a palladium catalyst and a base to couple an organic halide with an organoboron compound. organic-chemistry.org For substrates like this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the thiophene ring.

Research on related bromothiophene derivatives demonstrates that these couplings are generally high-yielding. nih.govnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving optimal results, with systems like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent mixture like 1,4-dioxane/water being effective. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5-Bromothiophene-2-carboxylic acid derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 72 |

| 2 | 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene (B28343)/H₂O | 85 |

| 3 | 5-Bromothiophene-2-carbaldehyde | Naphthalene-1-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 |

Data in this table is based on the reactivity of analogous bromothiophene compounds.

Stille Coupling with Organostannane Reagents

The Stille coupling offers another powerful method for C-C bond formation, involving the reaction of an organic halide with an organostannane reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. orgsyn.org This reaction is highly effective for creating vinylthiophenes and other conjugated systems. jcu.edu.au

For this compound, a Stille coupling would enable the introduction of a diverse range of organic moieties. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, often in a non-polar aprotic solvent like toluene or THF. orgsyn.orgwikipedia.org

Table 2: Illustrative Conditions for Stille Coupling of Bromothiophenes

| Entry | Bromothiophene | Organostannane Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Bromo-5-hexylthiophene | 2-(Tributylstannyl)-3,4-ethylenedioxythiophene | Pd(PPh₃)₄ | Toluene | 73 |

| 2 | 3-Bromothiophene (B43185) | Vinyltributyltin | PdCl₂(dppf) | THF | 89 |

| 3 | 2-Bromo-3-methylthiophene | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | DMF | 85 |

Data presented is derived from reactions with similar bromothiophene substrates.

Negishi Coupling with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org A distinguishing feature of the Negishi coupling is its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds with high efficiency. wikipedia.org Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times. wikipedia.org However, they are also sensitive to moisture and air, necessitating anhydrous reaction conditions. wikipedia.org The reaction of this compound with an appropriate organozinc reagent would provide a direct route to various substituted thiophenes.

Table 3: General Conditions for Negishi Coupling

| Entry | Organic Halide | Organozinc Reagent | Catalyst | Solvent |

|---|---|---|---|---|

| 1 | Aryl Bromide | Alkylzinc Halide | Pd(P(t-Bu)₃)₂ | THF |

| 2 | Vinyl Iodide | Arylzinc Chloride | Ni(acac)₂ | DMA |

| 3 | Aryl Triflate | Alkenylzinc Bromide | Pd₂(dba)₃ / XPhos | Dioxane |

This table outlines general conditions for the Negishi coupling as specific data for the target compound is not available in the provided search results. organic-chemistry.orgwikipedia.orgnih.govyoutube.com

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. navimro.com It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgnavimro.com This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes. wikipedia.org For this compound, Sonogashira coupling provides a direct method for the introduction of an alkynyl group, a key functional group in many functional materials and pharmaceutical compounds. navimro.com

Table 4: Representative Conditions for Sonogashira Coupling of Bromothiophenes

| Entry | Bromothiophene | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2,3-Dibromothiophene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 85 |

| 2 | 3-Bromothiophene | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | 92 |

| 3 | 2-Bromo-5-hexylthiophene | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 78 |

Data is based on reactions with analogous bromothiophene compounds. nih.govbldpharm.com

Kumada Coupling with Grignard Reagents

As one of the earliest developed cross-coupling reactions, the Kumada coupling utilizes Grignard reagents (organomagnesium halides) to react with organic halides, catalyzed by nickel or palladium. wikipedia.org This method is advantageous as it uses readily available and highly reactive Grignard reagents. organic-chemistry.org A significant application of this reaction is in the synthesis of polythiophenes, which are important in organic electronics. wikipedia.org The coupling of this compound with a Grignard reagent would be a direct and efficient method for alkylation or arylation at the 5-position.

Table 5: General Conditions for Kumada Coupling

| Entry | Organic Halide | Grignard Reagent | Catalyst | Solvent |

|---|---|---|---|---|

| 1 | Aryl Bromide | tert-Butylmagnesium Chloride | NiCl₂ | THF/Dioxane |

| 2 | Vinyl Bromide | Phenylmagnesium Bromide | Pd(PPh₃)₄ | Diethyl Ether |

| 3 | Aryl Chloride | Alkylmagnesium Bromide | Ni(dppp)Cl₂ | THF |

This table outlines general conditions for the Kumada coupling as specific data for the target compound is not available in the provided search results. wikipedia.orgrhhz.netnih.gov

Carbon-Heteroatom Bond Formation Reactions

Beyond the formation of carbon-carbon bonds, this compound is also a key substrate for the synthesis of carbon-heteroatom bonds, which are prevalent in pharmaceuticals and functional materials. The Buchwald-Hartwig amination is a prominent example of such transformations. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. sigmaaldrich.comwikipedia.org It has largely superseded harsher classical methods due to its milder conditions and broader substrate scope. sigmaaldrich.com The reaction of this compound with various primary or secondary amines, under Buchwald-Hartwig conditions, would yield a range of 5-aminothiophene derivatives. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of these reactions. wikipedia.orgaaronchem.com

Table 6: Representative Conditions for Buchwald-Hartwig Amination of Bromothiophenes

| Entry | Bromothiophene | Amine | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 3-Bromothiophene | N-Methylaniline | [PdBr(P(tBu)₃)]₂ | NaOtBu | Toluene | 95 |

| 2 | 2-Bromothiophene (B119243) | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 88 |

| 3 | Polysubstituted bromothiophene | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 75 |

Data presented is derived from reactions with similar bromothiophene substrates. aaronchem.com

Nucleophilic Aromatic Substitution on the Brominated Thiophene Ring

Nucleophilic Aromatic Substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. The success of a classical SNAr reaction hinges on the electronic properties of the aromatic system. Specifically, the reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comyoutube.com

In the case of this compound, the thiophene ring is inherently electron-rich, which generally disfavors nucleophilic attack. While the carboxylate group at the 3-position is electron-withdrawing, its deactivating effect is moderate. Consequently, the C5-bromo position is not sufficiently activated for facile substitution via a traditional addition-elimination SNAr mechanism under standard conditions. masterorganicchemistry.com Alternative pathways, such as metal-catalyzed cross-coupling reactions, are typically more efficient for substituting the bromine atom on this and similar heteroaromatic systems. While concerted SNAr mechanisms have been reported for some highly activated heterocyclic systems like 5-bromo-1,2,3-triazines, such reactivity is not characteristic of simple bromothiophenes. nih.govquora.com

Formation of C-N, C-O, C-S Bonds

The bromine atom at the C5 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. These transformations are fundamental in medicinal chemistry and materials science.

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for coupling aryl halides with a wide array of primary and secondary amines. numberanalytics.comorganic-chemistry.org This reaction is applicable to heteroaryl halides, although challenges can arise from the potential of the electron-rich heterocycle to coordinate to the palladium center, leading to catalyst deactivation. nih.gov The choice of ligand, base, and solvent is critical for success. For the amination of bromothiophenes, catalyst systems often employ sterically hindered phosphine ligands (e.g., XPhos, t-BuXPhos) paired with a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or a weaker base like cesium carbonate (Cs₂CO₃) for substrates with sensitive functional groups. libretexts.orgnih.gov

C-O and C-S Bond Formation: The formation of C-O and C-S bonds can be achieved through similar palladium-catalyzed pathways or via copper-catalyzed Ullmann-type condensations. wikipedia.org The Ullmann reaction traditionally requires harsh conditions (high temperatures and stoichiometric copper), but modern protocols use catalytic amounts of a copper salt with ligands such as 1,10-phenanthroline (B135089) or amino acids, allowing the reactions to proceed under milder conditions. wikipedia.orgnih.gov For this compound, coupling with a phenol (B47542) (for a C-O bond) or a thiol (for a C-S bond) in the presence of a suitable copper or palladium catalyst would furnish the corresponding 5-aryloxy or 5-arylthio derivatives. Research on the Ullmann coupling of bromothiophenes has shown that reactivity can be position-dependent; for instance, one study reported a moderate yield for a 3-bromothiophene substrate while the corresponding 2-bromothiophene failed to react under the same ligand-free conditions. nih.gov

Functional Group Interconversions of the Ester Moiety

The tert-butoxycarbonyl group is a versatile functional handle that can be readily converted into other functionalities, such as carboxylic acids, other esters, alcohols, or aldehydes.

Hydrolysis to Carboxylic Acids

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions. The hydrolysis of this compound to its corresponding carboxylic acid, 5-bromothiophene-3-carboxylic acid, can be cleanly effected. nih.govsigmaaldrich.com This transformation is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) at room temperature. The mechanism involves the protonation of the ester oxygen followed by the elimination of isobutylene (B52900), a volatile gas, which drives the reaction to completion.

Transesterification Reactions

While direct transesterification of the sterically hindered tert-butyl ester can be challenging, indirect methods provide a viable route. A one-pot, phosphorus trichloride (B1173362) (PCl₃)-mediated protocol has been developed for the conversion of tert-butyl esters into a variety of other esters and amides. This method proceeds via the in situ formation of a highly reactive acid chloride intermediate. The tert-butyl ester is first treated with PCl₃, which generates the acyl chloride. Subsequent addition of an alcohol or amine to the reaction mixture affords the desired ester or amide in good yield. This approach avoids the isolation of the often-sensitive acid chloride and is applicable to a broad range of substrates.

| Entry | Alcohol/Amine | Product | Yield (%) |

| 1 | Methanol | Methyl 5-bromothiophene-3-carboxylate | High |

| 2 | Ethanol | Ethyl 5-bromothiophene-3-carboxylate | High |

| 3 | Benzyl alcohol | Benzyl 5-bromothiophene-3-carboxylate | High |

| 4 | Aniline | N-phenyl-5-bromothiophene-3-carboxamide | High |

| Table based on general findings for PCl₃-mediated transesterification of tert-butyl esters. Yields are generalized. organic-chemistry.org |

Reduction to Alcohols or Aldehydes

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Complete reduction of the ester to a primary alcohol is achieved using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing esters and carboxylic acids to 1° alcohols. nih.gov Treating this compound with LiAlH₄ in an anhydrous ether solvent like THF, followed by an aqueous workup, would yield (5-bromo-3-thienyl)methanol. Weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. nih.gov

Reduction to Aldehyde: Partial reduction of the ester to an aldehyde requires a less reactive, sterically hindered hydride reagent and careful temperature control to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction is typically performed at low temperatures, such as -78 °C, in a non-polar solvent. At this temperature, DIBAL-H adds one hydride equivalent to the ester, forming a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until the reaction is quenched with water during workup, thus preventing a second hydride addition. This method allows for the synthesis of 5-bromothiophene-3-carboxaldehyde. sigmaaldrich.com

C-H Activation and Direct Arylation Methodologies

Direct C-H activation is a powerful strategy for forming C-C bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. The thiophene ring in this compound has two remaining C-H bonds at the C2 and C4 positions, which are potential sites for direct functionalization.

The regioselectivity of C-H activation on substituted thiophenes is influenced by both electronic and steric factors. In palladium-catalyzed direct arylation reactions, the C-H bond at the C2 position of a thiophene ring is generally more reactive than the C3 position due to its higher acidity and proximity to the sulfur atom, which can coordinate to the palladium catalyst. For 3-substituted thiophenes, arylation often occurs preferentially at the C2 position over the C5 position.

In this compound, the C5 position is already blocked by a bromine atom. The remaining C-H bonds are at C2 and C4. The C2 position is typically the most reactive site for electrophilic substitution and palladium-catalyzed C-H functionalization. Therefore, under appropriate direct arylation conditions—commonly using a palladium catalyst like Pd(OAc)₂, a phosphine ligand or pivalic acid (PivOH) as an additive, and a base such as K₂CO₃ or KOAc in a polar aprotic solvent like DMA—arylation would be expected to occur selectively at the C2 position. wikipedia.orgcymitquimica.com The bromine at C5 can serve as a valuable synthetic handle for subsequent cross-coupling reactions, allowing for the programmed, sequential introduction of different aryl groups at the C2 and C5 positions, a strategy that provides access to highly functionalized, unsymmetrical 2,5-diarylthiophenes. numberanalytics.comnih.gov

Palladium-Catalyzed C-H Homocoupling of Bromothiophenes

Palladium-catalyzed C-H homocoupling reactions represent a powerful, atom-economical method for the construction of symmetrical bi- and oligothiophenes. In the context of bromothiophenes such as this compound, this transformation is particularly noteworthy as it can proceed while preserving the carbon-bromine bond for subsequent chemical modifications. nih.govnih.gov

The direct arylation polymerization (DArP) of bromothiophene derivatives, a related process, allows for the synthesis of polythiophenes, which are important materials in organic electronics. nih.govresearchgate.netresearchgate.net The homocoupling of this compound would be expected to occur at the most activated C-H position, which is the C2 position, due to the electronic influence of the sulfur atom and the directing effect of the substituents. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), in the presence of an oxidant, like silver(I) acetate or fluoride, which facilitates the regeneration of the active Pd(II) species. nih.gov

A plausible reaction for the homocoupling of this compound would yield di-tert-butyl 5,5'-dibromo-2,2'-bithiophene-3,3'-dicarboxylate. The conditions for such a reaction would need to be carefully controlled to favor the C-H activation pathway over potential C-Br bond activation.

Table 1: Representative Conditions for Palladium-Catalyzed Homocoupling of Bromothiophenes

| Catalyst | Oxidant/Additive | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| Pd(OAc)₂ | AgOAc or AgF | DMAc or Toluene | Room Temp to 140°C | Dimer (Bithiophene) |

This table presents generalized conditions based on literature for similar substrates. Specific conditions for this compound may vary.

The resulting bithiophene product retains the bromine atoms, making it a valuable precursor for further cross-coupling reactions, such as Suzuki or Stille couplings, to create more complex and extended π-conjugated systems.

Regioselective C-H Functionalization of the Thiophene Ring

The direct C-H functionalization of thiophenes is a highly desirable transformation as it avoids the pre-functionalization steps typically required in traditional cross-coupling reactions. core.ac.uk The regioselectivity of this reaction on the this compound ring is dictated by the electronic properties of the existing substituents. The thiophene ring has two available C-H bonds at the C2 and C4 positions.

The tert-butyl carboxylate group at the C3 position is electron-withdrawing, which deactivates the adjacent C2 and C4 positions towards electrophilic attack but can facilitate reactions proceeding through a concerted metalation-deprotonation (CMD) mechanism. core.ac.uk In palladium-catalyzed C-H arylation, the most acidic proton is typically abstracted. The C2 proton is generally more acidic than the C4 proton in 3-substituted thiophenes. The bromine atom at the C5 position also influences the electron density of the ring.

Therefore, direct C-H functionalization, such as arylation with an aryl halide, is most likely to occur at the C2 position. This regioselectivity allows for the controlled introduction of new substituents onto the thiophene core.

Table 2: Predicted Regioselectivity of C-H Functionalization

| Position | Electronic Influence | Predicted Reactivity |

|---|---|---|

| C2 | Adjacent to sulfur, influenced by electron-withdrawing ester | Most probable site for C-H functionalization |

Research on benzo[b]thiophenes has demonstrated that completely regioselective C-H arylation can be achieved using specific palladium catalytic systems. nih.gov Similar principles can be applied to achieve high regioselectivity in the functionalization of this compound.

Oxidation and Reduction Chemistry of the Thiophene Core

The thiophene ring in this compound can undergo both oxidation and reduction, leading to compounds with significantly different chemical and physical properties.

Oxidation:

The oxidation of the sulfur atom in the thiophene ring can lead to the formation of thiophene-1-oxides and thiophene-1,1-dioxides. researchgate.net These transformations are typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The electron-withdrawing nature of the bromo and tert-butyl carboxylate substituents would make the thiophene ring less susceptible to oxidation compared to an unsubstituted thiophene. However, with a sufficiently strong oxidizing agent, the reaction can proceed. Thiophene-1,1-dioxides are interesting intermediates as they can participate in Diels-Alder reactions.

Electrochemical oxidation of substituted thiophenes has also been studied, often leading to the formation of conductive polymers. aau.edu.etprojectng.comdtic.mil The oxidation potential of this compound would be influenced by its substituents.

Reduction:

The reduction of the thiophene ring typically requires harsher conditions than the reduction of many other aromatic systems due to the aromatic stability of the thiophene core. Catalytic hydrogenation using transition metal catalysts like palladium, nickel, or rhodium can be employed to reduce the thiophene ring to a tetrahydrothiophene (B86538) (thiophane). researchgate.netresearchgate.net The presence of the electron-withdrawing groups may influence the conditions required for reduction. The reduction of the thiophene core in this compound would yield tert-butyl 5-bromotetrahydrothiophene-3-carboxylate. It is also possible that under certain catalytic hydrogenation conditions, debromination could occur.

Table 3: Summary of Potential Oxidation and Reduction Products

| Reaction Type | Reagent/Condition | Potential Product |

|---|---|---|

| Oxidation | m-CPBA | tert-Butyl 5-bromo-1,1-dioxidothiophene-3-carboxylate |

| Reduction | H₂, Pd/C | tert-Butyl 5-bromotetrahydrothiophene-3-carboxylate |

Applications As a Key Intermediate in Complex Molecule Synthesis

Precursor to Substituted Thiophene (B33073) Derivatives and Scaffolds

The thiophene nucleus is a prominent scaffold in many pharmacologically active compounds and organic electronic materials. Tert-Butyl 5-bromothiophene-3-carboxylate is an excellent starting material for creating a wide array of substituted thiophene derivatives. The bromine atom at the 5-position can be readily replaced or used in coupling reactions to introduce new substituents, while the tert-butyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid for further modification, such as amidation.

For instance, the related compound 5-bromothiophene-2-carboxylic acid is widely used in Suzuki cross-coupling reactions with various arylboronic acids to produce 5-arylthiophene-2-carboxylate derivatives. nih.gov This same principle applies to the 3-carboxylate isomer. In one study, 5-bromothiophene-2-carboxamides were successfully coupled with hydroxyphenylboronic acid pinacol (B44631) esters using a palladium catalyst to generate complex biphasic compounds. acs.org This highlights the utility of the bromothiophene core in building biaryl structures.

Furthermore, the synthesis of 2,5-disubstituted thiophene rings is a common strategy in the development of new therapeutic agents. nih.gov The general reactivity of the bromothiophene carboxamide scaffold allows for the systematic modification of substituents at both ends of the thiophene ring, enabling the exploration of structure-activity relationships in drug discovery. acs.orgnih.gov The tert-butyl ester offers a convenient protecting group strategy in these multi-step syntheses, preventing the carboxylic acid from interfering with reactions targeting the bromo-substituent. A recent method for the tert-butylation of carboxylic acids using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst demonstrates an efficient way to prepare such intermediates. organic-chemistry.org

Building Block for Oligothiophene Synthesis

Oligothiophenes, which are defined chains of repeating thiophene units, are of significant interest for their application in organic electronics, including organic field-effect transistors (OFETs) and photovoltaic cells. nih.govbeilstein-journals.org The controlled, step-wise synthesis of these oligomers is crucial for tuning their electronic properties. This compound serves as a fundamental unit in the iterative construction of these chains.

The creation of well-defined, regioregular oligothiophenes is essential for optimizing material performance. An iterative growth strategy has been developed that relies on the regioselective metalation of a 3-substituted thiophene followed by a nickel-catalyzed cross-coupling reaction with a bromothiophene unit. nih.gov This precise method allows for the single-step extension of oligothiophene chains. By repeating the protocol, bithiophenes can be converted to terthiophenes and subsequently to longer oligomers. nih.gov The presence of a functional handle like the tert-butyl carboxylate group on the starting monomer allows for the incorporation of specific properties or for post-polymerization modification.

The iterative synthesis approach is directly applicable to the preparation of thiophene-based tetramers (also known as quaterthiophenes). Starting with a monomer like this compound, a coupling reaction can form a dimer. A subsequent deprotection/activation and coupling cycle with another monomer unit extends the chain to a trimer, and a further iteration yields the desired tetramer. nih.gov The synthesis of a carboxylic acid-functionalized tetramer (H4TCOOH) has been reported as part of a study on the self-assembly of oligothiophenes on surfaces, underscoring the importance of such defined structures in materials science. beilstein-journals.org The synthesis of thiophene trimers and other oligomers is often achieved through powerful cross-coupling methods like the Suzuki and Stille reactions, which are highly effective for coupling brominated thiophenes with thiophene-boronic acids or thiophene-organotin compounds. nih.gov

Table 1: Overview of Coupling Reactions in Oligothiophene Synthesis

| Reaction Type | Key Reactants | Catalyst Example | Typical Application | Citation |

| Suzuki Coupling | Thiophene-boronic acid, Bromothiophene | Pd(PPh₃)₄ | Synthesis of terthiophenes and other oligomers | nih.gov |

| Stille Coupling | Organotin-thiophene, Bromothiophene | Pd(PPh₃)₄ | Synthesis of terthiophenes | nih.gov |

| Nickel-Catalyzed Coupling | Metalated thiophene, Bromothiophene | Nickel catalyst | Iterative growth of head-to-tail oligothiophenes | nih.gov |

Role in the Construction of Fused Heterocyclic Systems (e.g., Thienothiophenes)

Fused heterocyclic systems, where two or more rings share an edge, often exhibit enhanced electronic properties, such as high charge carrier mobility, due to their rigid and planar structures. encyclopedia.pub Thienothiophenes, which consist of two fused thiophene rings, are a prominent example and are used as core building blocks in organic semiconductors. nih.govresearchgate.net

Starting materials like 3-bromothiophene (B43185) are foundational in the synthesis of the thieno[3,2-b]thiophene (B52689) core. nih.govresearchgate.net A common synthetic route involves the reaction of 3-bromothiophene with reagents that build the second thiophene ring onto the first. encyclopedia.pubnih.gov The presence of a tert-butyl carboxylate group on the initial 3-bromothiophene ring, as in this compound, allows for the creation of functionally substituted thienothiophene systems. mdpi.com The ester group can be carried through the cyclization sequence and then hydrolyzed to provide a handle for further derivatization, or it can be used to influence the electronic properties of the final fused system. Various methods, including lithiation followed by reaction with sulfur-based reagents, are employed to construct the thienothiophene skeleton. encyclopedia.pubrsc.org

Integration into Multi-Step Organic Synthesis Pathways

The design of a successful multi-step synthesis requires a strategic approach, often involving working backward from the target molecule in a process known as retrosynthetic analysis. youtube.comlibretexts.org this compound is a prime example of a versatile intermediate designed for integration into such complex synthetic plans. libretexts.orgsavemyexams.com

Its utility stems from the orthogonal reactivity of its two key functional groups:

The Bromine Atom: This serves as a linchpin for modern cross-coupling reactions. Suzuki, Stille, and other palladium- or nickel-catalyzed reactions allow for the precise and efficient formation of carbon-carbon bonds, connecting the thiophene core to other aromatic or aliphatic fragments. nih.govnih.gov This is a cornerstone of building complex molecular architectures. acs.org

The Tert-Butyl Ester: This group functions as a robust protecting group for the carboxylic acid. It is stable to many reaction conditions, including those used for cross-coupling (e.g., basic conditions in Suzuki coupling), but can be cleanly removed later in the synthesis, typically under acidic conditions, to unmask the carboxylic acid for subsequent reactions like amidation or esterification. nih.gov

This combination allows chemists to perform modifications at the 5-position of the thiophene ring without interference from the carboxylic acid group, and then, in a later step, utilize the acid functionality for further elaboration. This strategic control over reactivity is essential for the efficient synthesis of complex target molecules. youtube.comyoutube.com

Table 2: Functional Group Roles in Multi-Step Synthesis

| Functional Group | Position on Thiophene | Synthetic Role | Common Transformations | Citation |

| Bromine | 5 | Versatile handle for C-C bond formation | Suzuki, Stille, and other cross-coupling reactions | acs.org, nih.gov |

| tert-Butyl Carboxylate | 3 | Robust protecting group | Acid-catalyzed hydrolysis to reveal carboxylic acid | nih.gov, organic-chemistry.org |

Applications in Materials Science and Polymer Chemistry

Monomer for Conjugated Polymers and Copolymers

Tert-butyl 5-bromothiophene-3-carboxylate serves as a key monomer for the synthesis of conjugated polymers and copolymers. The bromine atom at the 5-position provides a reactive site for various cross-coupling reactions, which are fundamental to the formation of polythiophenes and their derivatives. Common polymerization techniques that can utilize this monomer include Stille coupling, Suzuki coupling, and direct arylation polymerization. rsc.orgrsc.org

The presence of the tert-butyl carboxylate group at the 3-position of the thiophene (B33073) ring imparts several advantageous properties to the resulting polymers. This bulky ester group enhances the solubility of the polymers in common organic solvents, which is a crucial factor for their processability into thin films for electronic devices. rsc.orgresearchgate.net Furthermore, the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a route to functionalized polythiophenes with altered properties, such as water solubility and the ability to participate in hydrogen bonding. acs.org

Copolymerization of this compound with other aromatic monomers allows for the fine-tuning of the electronic and physical properties of the resulting materials. By incorporating different comonomers, researchers can control the bandgap, energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and charge transport characteristics of the copolymers to suit specific applications. rsc.org

Building Block for Organic Electronic Materials

The polymers and more complex organic molecules derived from this compound are integral to the fabrication of various organic electronic devices. researchgate.net The inherent conductivity of the polythiophene backbone, combined with the tunability afforded by the functional groups, makes these materials suitable for use in transistors, solar cells, and light-emitting diodes.

Organic Field-Effect Transistors (OFETs)

Polythiophenes are among the most studied classes of materials for the active layer in organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the structure and morphology of the polymer film. Polymers derived from this compound are precursors to poly(thiophene-3-carboxylate)s. The ester group influences the packing of the polymer chains, which in turn affects the charge carrier mobility. While the bulky tert-butyl group can enhance solubility, it may also disrupt the close π-π stacking required for efficient charge transport. However, the ability to remove the tert-butyl group to form the carboxylic acid can lead to polymers with different intermolecular interactions and potentially improved device performance. Studies on related poly[(3-alkylthio)thiophene]s (P3ATTs) have shown that side chain engineering is crucial for optimizing OFET mobility. figshare.comntu.edu.tw For instance, the introduction of sulfur atoms in the side chains of P3ATTs can lead to enhanced aggregation and more compact molecular packing. figshare.com

Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, polymers derived from thiophene-3-carboxylate monomers have shown promise as donor materials in bulk heterojunction solar cells. A donor-acceptor copolymer incorporating a methyl thiophene-3-carboxylate unit was synthesized and used in polymer solar cells. rsc.org This copolymer, when blended with a fullerene acceptor ( figshare.comfigshare.com-phenyl-C71-butyric acid methyl ester, PC71BM), exhibited a power conversion efficiency (PCE) of up to 4.52%. rsc.org The electron-withdrawing nature of the carboxylate group helps to lower the HOMO level of the polymer, which can lead to a higher open-circuit voltage (Voc) in the solar cell. rsc.org The use of this compound as a monomer allows for the synthesis of polymers with similar electronic properties, while also offering the advantage of improved solubility for solution processing of the active layer. rsc.orgrsc.org

Table 1: Performance of an OPV Device Based on a Thiophene-3-carboxylate Copolymer rsc.org

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 4.52% |

| Short-Circuit Current (Jsc) | 10.5 mA/cm² |

| Open-Circuit Voltage (Voc) | 0.86 V |

| Fill Factor (FF) | 0.50 |

Light-Emitting Diodes (OLEDs)

Thiophene-based materials are also utilized as emitters or hosts in organic light-emitting diodes (OLEDs). The introduction of bulky substituents, such as tert-butyl groups, has been shown to be an effective strategy for improving the performance of OLEDs. rsc.org These bulky groups can increase the solubility of the emitter molecules and, more importantly, suppress aggregation-caused quenching of excitons in the solid state by inhibiting intermolecular π-π stacking. rsc.org This leads to higher photoluminescent quantum yields and improved device efficiencies. For example, blue thermally activated delayed fluorescence (TADF) emitters with tert-butyl groups have been developed for solution-processed non-doped OLEDs, achieving high external quantum efficiencies (EQEs) of up to 25.8%. rsc.org While not directly incorporating our title compound, this research highlights the beneficial role of the tert-butyl group in designing efficient OLED materials. Derivatives of this compound could be explored for similar purposes.

Incorporation into Functional Supramolecular Assemblies

The functional groups present in this compound and its derivatives allow for their incorporation into well-ordered supramolecular assemblies. These assemblies are formed through non-covalent interactions such as hydrogen bonding and π-π stacking.

The thiophene ring itself is known to participate in π-π stacking interactions, which can lead to the formation of one- or two-dimensional structures. Furthermore, the tert-butyl ester group can be hydrolyzed to a carboxylic acid. This carboxylic acid functionality is a prime candidate for forming strong and directional hydrogen bonds. The self-assembly of carboxylated polythiophenes into nanowires has been demonstrated to improve the morphology of bulk heterojunction solar cells. rsc.org Similarly, oligothiophene derivatives with carboxylic acid end groups have been shown to form self-assembled monolayers on substrates, with the orientation of the molecules being controllable by the choice of solvent. nih.gov These examples suggest that derivatives of this compound could be designed to self-assemble into complex and functional supramolecular architectures for various applications in nanotechnology and materials science.

Development of Sensing Materials and Probes

Thiophene-based molecules are widely explored for the development of chemosensors for the detection of various ions and neutral molecules. nih.gov The electronic and photophysical properties of thiophene derivatives can be sensitive to their local environment, making them suitable for use in fluorescent or colorimetric sensors. nih.gov

The sensing mechanism often involves a change in the fluorescence or absorption spectrum of the thiophene-based probe upon binding to a specific analyte. This can occur through processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). nih.govresearchgate.net

Derivatives of this compound possess several features that could be exploited in the design of chemical sensors. The thiophene ring can act as the core of the signaling unit. The carboxylate group, especially after hydrolysis to the carboxylic acid, can serve as a binding site for metal ions. For instance, a fluorescent sensor based on a thiophene-2-carboxylic acid hydrazide Schiff base was shown to be highly selective for Al³⁺ ions. rsc.org Another example is a hydrazone of thiophene-3-carbohydrazide (B180984) which was demonstrated to be a "turn-on" fluorescent sensor for Ga³⁺. researchgate.net The bromine atom on the thiophene ring can be used as a handle for further functionalization to introduce other binding sites or to tune the electronic properties of the sensor molecule.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic characteristics of organic molecules. For derivatives of bromothiophene, DFT calculations, often using hybrid functionals like B3LYP, are instrumental in elucidating their electronic structure and predicting reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For substituted thiophenes, the distribution of these orbitals is key. Typically, the HOMO is located over the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across the π-conjugated system, including the carboxylate group. The presence of the electron-withdrawing bromine atom and the ester group influences the energy levels of these orbitals.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior. These include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2, it measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electronegativity (χ): Given by (I + A) / 2.

Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the energy lowering of a molecule when it accepts electrons.

Studies on similar thiophene carboxamide and carboxylate derivatives have used these descriptors to predict their stability and potential for intermolecular charge transfer. mdpi.com For instance, a low HOMO-LUMO gap and high electrophilicity index in related compounds suggest a higher propensity for chemical reactions.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In tert-Butyl 5-bromothiophene-3-carboxylate, negative potential (typically colored red) would be expected around the oxygen atoms of the carboxylate group, indicating susceptibility to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms, while the region around the bromine atom would also exhibit distinct electrostatic features influencing its interaction with other reagents.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.367 |

| ELUMO | -2.705 |

| Energy Gap (ΔE) | 3.662 |

| Softness (S) | 0.546 |

| Electrophilicity Index (ω) | 5.618 |

*Data adapted from studies on 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF). Source:[ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_EB0_8XusQ2wHD42XgJ03b99hqSJY4UMLNNJ9ktJn27R2xdJAS5tlzO2MgCRz6FKdXWpHYb_Y1_0wFpycRN_ZFttnsJNtucBy9vIO5BONNLe2esltWDu6JgXUzhU7ZPe_MTQqHQ0HPJah_1kgSCCKMaKwSwqe7wb_AaCaBpTzWQHnqX9VV9IeFg_3XGF3zR90llEzDB7weMAkY3nFFgJIXyScs16unRIN2wggYDTFXUGBlI0M5870SSAdNvUDVumGI3FXgg0qKEh_IgFolsV39R3ujWPEeTytFTS75HQ9qZ_Mlw%3D%3D)]Conformational Analysis and Molecular Geometry Optimization

Computational methods are essential for determining the most stable three-dimensional structure of a molecule. mdpi.com Geometry optimization calculations, typically performed using DFT, find the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral (torsion) angles.

For this compound, the thiophene ring is expected to be nearly planar, a characteristic feature of this aromatic heterocycle. Key structural parameters of interest include:

Bond Lengths: The C-S, C-C, C-Br, and C=O bond lengths. DFT calculations on similar bromothiophene structures show excellent agreement between theoretical and experimental (X-ray diffraction) data. The C-Br bond length is a critical parameter, influencing its reactivity in cross-coupling reactions.

Bond Angles: The internal angles of the thiophene ring and the angles involving the substituents provide insight into the steric and electronic environment.

The conformational landscape is explored to identify the global minimum energy structure. The rotational barrier around the C-C bond connecting the carboxylate group to the thiophene ring can be calculated to understand the flexibility of this substituent.

| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (XRD) |

|---|---|---|---|

| Bond Length (Å) | C1–C2 | 1.366 | 1.369 |

| C2–C3 | 1.420 | 1.415 | |

| C3–Br14 | 1.907 | 1.907 | |

| C4–S5 | 1.719 | 1.727 | |

| Bond Angle (°) | C2–C3–C4 | 114.4 | 114.8 |

| C2–C3–Br14 | 118.3 | 118.9 | |

| C4–C3–Br14 | 127.3 | 127.6 |

*Data adapted from studies on 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF). Source:[ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_EB0_8XusQ2wHD42XgJ03b99hqSJY4UMLNNJ9ktJn27R2xdJAS5tlzO2MgCRz6FKdXWpHYb_Y1_0wFpycRN_ZFttnsJNtucBy9vIO5BONNLe2esltWDu6JgXUzhU7ZPe_MTQqHQ0HPJah_1kgSCCKMaKwSwqe7wb_AaCaBpTzWQHnqX9VV9IeFg_3XGF3zR90llEzDB7weMAkY3nFFgJIXyScs16unRIN2wggYDTFXUGBlI0M5870SSAdNvUDVumGI3FXgg0qKEh_IgFolsV39R3ujWPEeTytFTS75HQ9qZ_Mlw%3D%3D)]Prediction of Spectroscopic Signatures

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting spectroscopic properties, which aids in the interpretation of experimental data. acs.orgnih.gov

Vibrational Spectra (IR and Raman): The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. nih.govarxiv.org These frequencies correspond to the vibrational modes of the molecule and can be used to simulate theoretical Infrared (IR) and Raman spectra. researchgate.netnih.govchemrxiv.org By comparing the predicted spectra with experimental results, the calculated structure can be validated. Specific vibrational modes, such as the C=O stretch of the carboxylate, the C-Br stretch, and various thiophene ring vibrations, can be assigned to specific peaks in the spectrum.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of UV-Vis absorption spectra. researchgate.netmdpi.com The calculations can predict the maximum absorption wavelength (λmax) and identify the nature of the electronic transitions, such as π→π* or n→π* transitions. nih.govtandfonline.com For thiophene-based systems, these transitions are often associated with the conjugated π-system of the ring. Substituents significantly impact the absorption profile; both the bromo and carboxylate groups will influence the electronic transitions of the thiophene chromophore. acs.org

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. rsc.org This involves locating transition states (the energy maxima along a reaction coordinate) and intermediates, and calculating the activation energies associated with each step.

For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling, a common method for forming C-C bonds by replacing the bromine atom with an aryl or vinyl group. researchgate.netresearchgate.netmdpi.comnih.gov DFT calculations can elucidate the entire catalytic cycle, which typically involves three main steps:

Oxidative Addition: The bromothiophene derivative reacts with a palladium(0) catalyst. Calculations can model the structure of the resulting Pd(II) intermediate and determine the energy barrier for this step. nih.gov

Transmetalation: The organic group from a boronic acid or ester is transferred to the palladium center.

Reductive Elimination: The final C-C bond is formed, yielding the coupled product and regenerating the Pd(0) catalyst.

By calculating the free energy profile of the reaction, researchers can identify the rate-determining step and understand how factors like the choice of catalyst, base, and solvent influence the reaction's efficiency and outcome. nih.gov Similar computational studies have also been applied to understand other reactions like carboxylation and desulfurization of thiophenes. acs.orgacs.orgresearchgate.netresearchgate.netmdpi.com

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT calculations typically focus on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules in a condensed phase (e.g., in solution or a crystal) over time. mdpi.comnih.govrsc.orgnih.gov MD simulations use classical force fields to model the movements of atoms, allowing for the study of conformational dynamics, solvation effects, and intermolecular interactions.

Solvation Effects: MD simulations can model how solvent molecules arrange around this compound, which can be crucial for understanding its reactivity and spectroscopic properties in solution. rsc.org

Intermolecular Interactions: In the solid state, the way molecules pack together is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.govresearchgate.netuomphysics.net The analysis generates a 3D surface around the molecule, color-coded to show different types of close contacts. Accompanying 2D "fingerprint plots" provide a quantitative summary of these interactions, showing the proportion of the surface involved in specific contacts (e.g., H···H, C···H, O···H). mdpi.com For this compound, this analysis would reveal how the bromine atom, the carboxylate group, and the thiophene ring participate in stabilizing the crystal structure. scirp.org

Advanced Analytical Methodologies for Mechanistic Elucidation and Process Monitoring

In-situ Spectroscopy for Reaction Progress and Intermediate Identification

In-situ spectroscopy allows for the continuous monitoring of a chemical reaction as it occurs, without the need for sampling and quenching. This provides a dynamic picture of the concentration of reactants, products, and any transient intermediates, offering invaluable data for mechanistic and kinetic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for tracking the progress of reactions in the solution phase. By recording NMR spectra at regular intervals, chemists can observe the decrease in signals corresponding to starting materials and the simultaneous increase in signals for the product, tert-butyl 5-bromothiophene-3-carboxylate.

For instance, in the esterification of 5-bromothiophene-3-carboxylic acid with a tert-butyl source, ¹H NMR can monitor the disappearance of the acidic proton of the carboxylic acid and the appearance of the characteristic singlet for the nine equivalent protons of the tert-butyl group. Similarly, ¹³C NMR can track the shift of the carbonyl carbon from a carboxylic acid environment to an ester environment. These observations provide direct evidence of the reaction's progress and can help identify potential side-products or stalled reactions.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Thiophene (B33073) H-2 | ¹H | ~7.9 - 8.1 | Doublet | Proton adjacent to the ester group. |

| Thiophene H-4 | ¹H | ~7.2 - 7.4 | Doublet | Proton adjacent to the bromine atom. |

| tert-Butyl | ¹H | ~1.5 - 1.6 | Singlet | Nine equivalent protons of the tert-butyl group. chemicalbook.comchemicalbook.com |

| Carbonyl Carbon | ¹³C | ~160 - 162 | Singlet | Ester carbonyl carbon. |

| Thiophene C-5 | ¹³C | ~115 - 117 | Singlet | Carbon bearing the bromine atom. |

| Thiophene C-3 | ¹³C | ~135 - 137 | Singlet | Carbon bearing the carboxylate group. |

| Thiophene C-2 | ¹³C | ~133 - 135 | Singlet | CH carbon adjacent to the ester group. |

| Thiophene C-4 | ¹³C | ~128 - 130 | Singlet | CH carbon adjacent to the bromine atom. |

| Quaternary Carbon (tert-Butyl) | ¹³C | ~81 - 83 | Singlet | Central carbon of the tert-butyl group. |

| Methyl Carbons (tert-Butyl) | ¹³C | ~28 - 29 | Singlet | Three equivalent methyl carbons. |

Infrared (IR) Spectroscopy for Functional Group Transformations

In-situ Infrared (IR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, is exceptionally useful for monitoring changes in functional groups during a reaction. The key to its utility is the distinct absorption frequencies of different bond types. pressbooks.pub

During the synthesis of this compound from its corresponding carboxylic acid, IR spectroscopy would clearly show the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the emergence of a strong, sharp C=O stretching band for the ester functional group in the range of 1710-1730 cm⁻¹. libretexts.org The C-O stretching bands of the ester, appearing around 1150-1300 cm⁻¹, would also become prominent. This allows for real-time tracking of the conversion and helps in determining the reaction endpoint.

Interactive Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance/Disappearance During Synthesis |

| Carboxylic Acid (Reactant) | O-H | 2500 - 3300 (broad) | Disappears |

| Carboxylic Acid (Reactant) | C=O | 1700 - 1725 | Disappears |

| Ester (Product) | C=O | 1710 - 1730 (strong, sharp) | Appears |

| Ester (Product) | C-O | 1150 - 1300 | Appears |

| Aromatic Thiophene | C-H | ~3100 | Remains |

| Alkyl | C-H | 2850 - 2960 | Appears |

| Bromo-Thiophene | C-Br | 500 - 600 | Remains |

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of synthetic products and for identifying unknown intermediates and byproducts. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

For this compound (C₉H₁₁BrO₂S), HRMS can confirm its identity by matching the experimentally measured exact mass to the theoretically calculated value. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensity. HRMS can also elucidate fragmentation patterns, which provides structural information. A common fragmentation for tert-butyl esters is the loss of isobutylene (B52900) (C₄H₈), resulting in the corresponding carboxylic acid cation.

Interactive Table 3: HRMS Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (Da) | Notes |

| Molecular Ion [M]⁺ | C₉H₁₁⁷⁹BrO₂S | 261.9663 | The molecular ion containing the ⁷⁹Br isotope. |

| Molecular Ion [M+2]⁺ | C₉H₁₁⁸¹BrO₂S | 263.9643 | The molecular ion containing the ⁸¹Br isotope. sigmaaldrich.com |

| Fragment [M - C₄H₈]⁺ | C₅H₃⁷⁹BrO₂S | 205.9037 | Corresponds to the loss of isobutylene, forming the 5-bromothiophene-3-carboxylic acid cation. nih.gov |

| Fragment [M - C₄H₈+2]⁺ | C₅H₃⁸¹BrO₂S | 207.9017 | The ⁸¹Br isotopologue of the fragment after loss of isobutylene. sigmaaldrich.com |

| Fragment [C₄H₉]⁺ | C₄H₉ | 57.0704 | The tert-butyl cation. |

X-ray Crystallography for Solid-State Structural Analysis of Synthetic Intermediates and Products

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. It is the gold standard for structural elucidation. If this compound, or a key intermediate in its synthesis, can be isolated as a suitable single crystal, this technique can definitively confirm its atomic connectivity and conformation in the solid state.

The analysis would reveal the planarity of the thiophene ring, the orientation of the tert-butyl carboxylate group relative to the ring, and the precise lengths of the C-S, C-Br, C=O, and C-O bonds. This information is crucial for understanding structure-property relationships and intermolecular interactions, such as packing forces in the crystal lattice. nih.gov While a public crystal structure for this specific compound is not available, data from closely related molecules provide expected values. researchgate.netnih.gov

Interactive Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | ~10.5 | Unit cell dimension. |

| b (Å) | ~9.8 | Unit cell dimension. |

| c (Å) | ~12.1 | Unit cell dimension. |

| β (°) | ~95.0 | Unit cell angle. |

| C-Br Bond Length (Å) | ~1.85 - 1.90 | Confirms the carbon-bromine bond. |

| C=O Bond Length (Å) | ~1.20 - 1.22 | Typical double bond length for an ester carbonyl. |

| Thiophene C-S Bond Length (Å) | ~1.70 - 1.75 | Characteristic bond length within the thiophene ring. |

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Reaction Optimization and Purity Profiling

Chromatographic methods are essential for both monitoring reactions and assessing the purity of the final product. They work by separating components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for reaction optimization. rsc.org By taking aliquots from a reaction mixture at various time points and analyzing them via HPLC, one can quantify the consumption of starting materials and the formation of the product. This allows for the generation of kinetic profiles, which are vital for optimizing parameters like temperature, catalyst loading, and reaction time to maximize yield and minimize byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used for final purity analysis. scirp.orgjmchemsci.com The chromatography component separates the target compound from any impurities, and the mass spectrometer provides mass information for each separated peak, enabling their identification. This is crucial for ensuring the final product meets the required specifications, identifying any process-related impurities, and providing documentation for quality control. For this compound, LC-MS is often preferred due to its relatively high molecular weight and polarity. bldpharm.com

Interactive Table 5: Example HPLC Data for Monitoring Reaction Progress

| Time (minutes) | Reactant A Peak Area (%) | Product Peak Area (%) | Notes |

| 0 | 99.5 | 0.1 | Reaction start. |

| 30 | 65.2 | 33.5 | Reaction is progressing. |

| 60 | 31.8 | 66.1 | Over half of the reactant is consumed. |

| 120 | 5.4 | 92.3 | Reaction is nearing completion. |

| 240 | < 0.5 | 97.1 | Reaction is complete. Impurities account for the remaining percentage. |

An in-depth look at this compound reveals its significant potential as a versatile building block in organic synthesis and materials science. This article explores the future directions and emerging research avenues centered on this compound, from the development of environmentally friendly synthetic methods to its application in next-generation technologies.

Future Directions and Emerging Research Avenues